![molecular formula C16H17Cl2N5S B12938311 9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine CAS No. 93018-64-5](/img/structure/B12938311.png)
9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group, a dichlorobenzylthio moiety, and an amine group attached to the purine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions
Preparation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and an appropriate aldehyde under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a strong base such as sodium hydride.
Addition of the Dichlorobenzylthio Moiety: The dichlorobenzylthio moiety can be added through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a thiol reagent.
Introduction of the Amine Group: The final amine group can be introduced through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorobenzylthio moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the purine core, particularly at the imine or amine groups, leading to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions of the dichlorobenzylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Substituted purine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is investigated for its potential therapeutic properties. It may exhibit antiviral, anticancer, or anti-inflammatory activities, making it a candidate for drug development and clinical research.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Thioguanine: Another purine analog used in the treatment of acute myeloid leukemia.
Uniqueness
9-Butyl-6-((2,4-dichlorobenzyl)thio)-9H-purin-2-amine is unique due to the presence of the butyl group and the dichlorobenzylthio moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other purine analogs.
特性
CAS番号 |
93018-64-5 |
|---|---|
分子式 |
C16H17Cl2N5S |
分子量 |
382.3 g/mol |
IUPAC名 |
9-butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H17Cl2N5S/c1-2-3-6-23-9-20-13-14(23)21-16(19)22-15(13)24-8-10-4-5-11(17)7-12(10)18/h4-5,7,9H,2-3,6,8H2,1H3,(H2,19,21,22) |
InChIキー |
SIXLAIJQQGFPMK-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


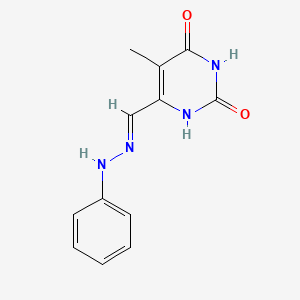

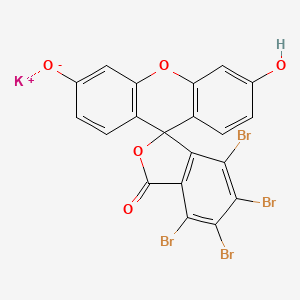

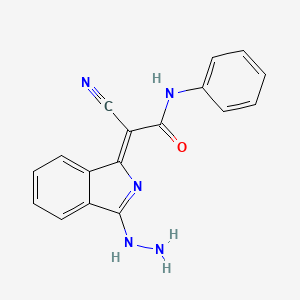
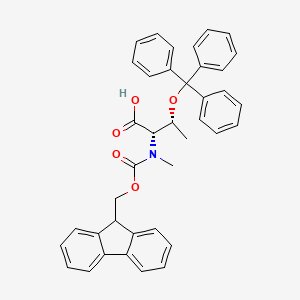
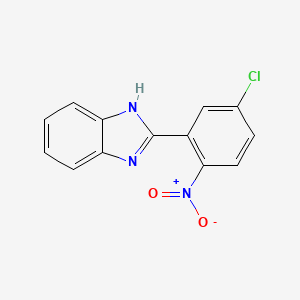
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
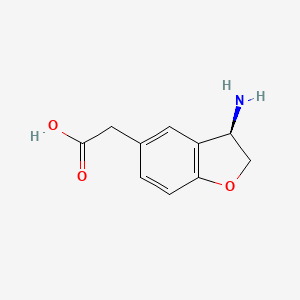
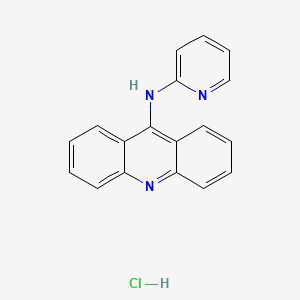
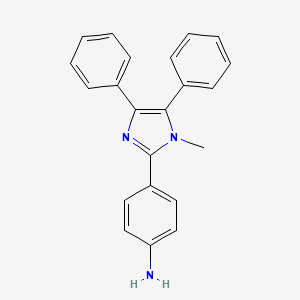
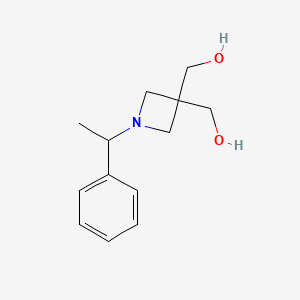
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
